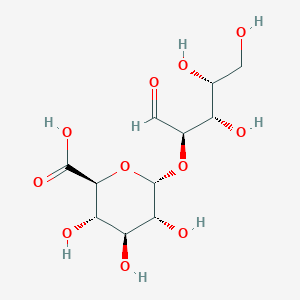
2-O-(Glucopyranosyluronic acid)xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(Glucopyranosyluronic acid)xylose is a polysaccharide that is found in the cell walls of plants. It is a complex carbohydrate that is made up of glucose, xylose, and uronic acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 2-O-(Glucopyranosyluronic acid)xylose is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. In particular, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-O-(Glucopyranosyluronic acid)xylose has a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve soil quality and promote plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-O-(Glucopyranosyluronic acid)xylose in the lab is that it is a natural compound that can be extracted from plant material. This makes it a renewable and sustainable source of material for research. However, one limitation is that the synthesis of 2-O-(Glucopyranosyluronic acid)xylose can be time-consuming and expensive.
Direcciones Futuras
There are many potential future directions for research on 2-O-(Glucopyranosyluronic acid)xylose. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as a plant growth promoter and soil amendment. Further research is needed to determine the optimal conditions for its use and to assess its impact on crop yields and soil health. Additionally, research is needed to explore its potential as a bio-based material for the production of renewable chemicals and materials.
Métodos De Síntesis
The synthesis of 2-O-(Glucopyranosyluronic acid)xylose can be achieved through the enzymatic hydrolysis of xylan, a hemicellulose found in the cell walls of plants. Xylan is first extracted from plant material, such as wood or agricultural waste, and then purified. The purified xylan is then subjected to enzymatic hydrolysis using endo-1,4-beta-xylanase and glucuronidase enzymes. This process breaks down the xylan into its component parts, including 2-O-(Glucopyranosyluronic acid)xylose.
Aplicaciones Científicas De Investigación
2-O-(Glucopyranosyluronic acid)xylose has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential as a plant growth promoter and for its ability to improve soil quality. In industry, it has been studied for its potential as a bio-based material for the production of renewable chemicals and materials.
Propiedades
Número CAS |
17676-51-6 |
|---|---|
Nombre del producto |
2-O-(Glucopyranosyluronic acid)xylose |
Fórmula molecular |
C11H18O11 |
Peso molecular |
326.25 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1 |
Clave InChI |
CXXAVRBGWUSLRR-MHNDCQGXSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |
Otros números CAS |
17676-51-6 |
Sinónimos |
2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 2-O-(glucopyranosyluronic acid)xylose GA-2X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



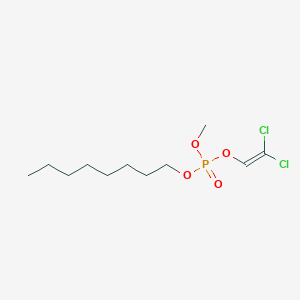
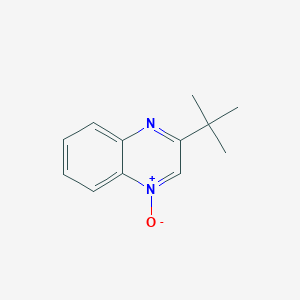
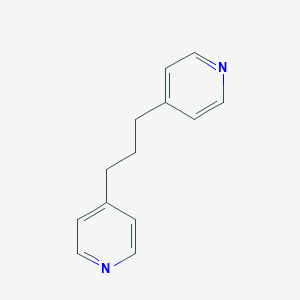
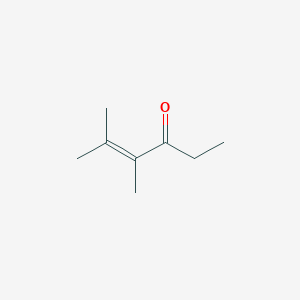
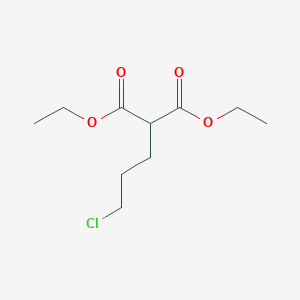
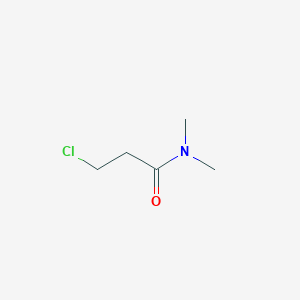
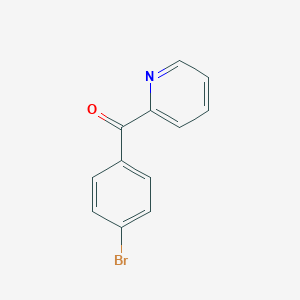
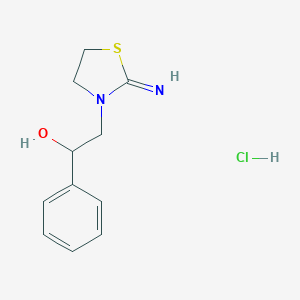
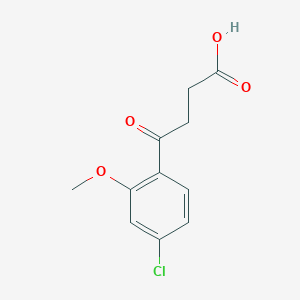
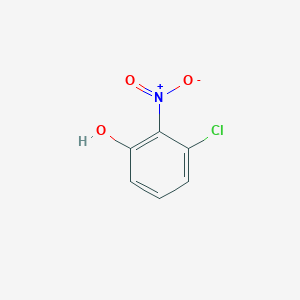
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
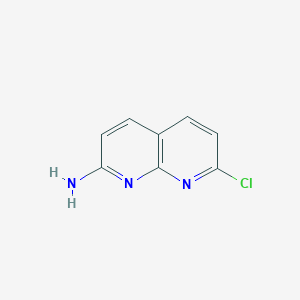
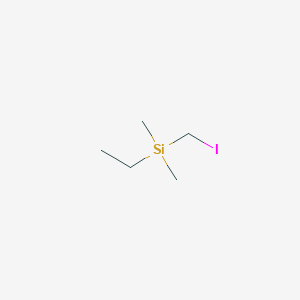
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)